molecular formula C9H9Cl2N3O2 B7770847 N1-(3,5-Dichlorophenyl)-3-Amino-3-Hydroxyiminopropanamide

N1-(3,5-Dichlorophenyl)-3-Amino-3-Hydroxyiminopropanamide

Cat. No.: B7770847
M. Wt: 262.09 g/mol
InChI Key: SWFYKFORAPPHFG-UHFFFAOYSA-N
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Description

N1-(3,5-Dichlorophenyl)-3-Amino-3-Hydroxyiminopropanamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a dichlorophenyl group attached to an amino-hydroxyiminopropanamide moiety. This compound has garnered interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-Dichlorophenyl)-3-Amino-3-Hydroxyiminopropanamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. One common method involves the use of N,N’-dimethylformamide as a solvent at elevated temperatures (around 60°C) to facilitate the reaction . The resulting product is then purified through crystallization or other suitable techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-Dichlorophenyl)-3-Amino-3-Hydroxyiminopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(3,5-Dichlorophenyl)-3-Amino-3-Hydroxyiminopropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3,5-Dichlorophenyl)-3-Amino-3-Hydroxyiminopropanamide involves its interaction with specific molecular targets. It is known to disrupt the energetics of Mycobacterium tuberculosis by affecting key enzymes and pathways involved in bacterial metabolism . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3,5-Dichlorophenyl)-3-Amino-3-Hydroxyiminopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to disrupt bacterial energetics makes it a promising candidate for further research and potential therapeutic applications.

Properties

IUPAC Name

3-amino-N-(3,5-dichlorophenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O2/c10-5-1-6(11)3-7(2-5)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFYKFORAPPHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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